Nitrate d'europium hexahydraté

Vue d'ensemble

Description

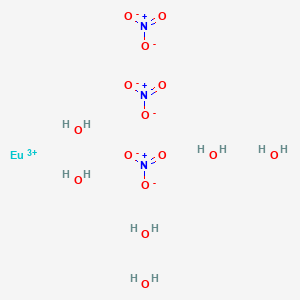

Europium nitrate hexahydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·6H₂O. It is a common salt that forms colorless, hygroscopic crystals. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .

Applications De Recherche Scientifique

Europium nitrate hexahydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Europium Nitrate Hexahydrate, also known as Europium(III) nitrate hexahydrate, is an inorganic compound that primarily targets the respiratory system and the central nervous system . It is often used in the synthesis of luminescent materials .

Mode of Action

The compound forms colorless hygroscopic crystals . It interacts with its targets through oxidation, as it is an oxidizing agent . The compound can form complexes when it reacts with anions and other Lewis bases .

Biochemical Pathways

It is known that the compound can form a coordination polymer under hydrothermal conditions when it reacts with 1,3,5-trimesic acid .

Pharmacokinetics

It is known that the compound is highly water-soluble , which could potentially impact its bioavailability.

Result of Action

The primary result of Europium Nitrate Hexahydrate’s action is its potential to cause skin and eye irritation, respiratory irritation, and intensify fire due to its oxidizing properties . It is also used as a starting material for numerous syntheses of luminescent materials .

Action Environment

The action of Europium Nitrate Hexahydrate can be influenced by environmental factors. For instance, it is soluble in water , and its oxidizing properties can cause it to react with other substances in its environment, potentially forming a flammable mixture when mixed with hydrocarbons . It is also sensitive to heat, as it decomposes at 65°C .

Analyse Biochimique

Biochemical Properties

Europium Nitrate Hexahydrate plays a significant role in biochemical reactions, particularly in the formation of complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, Europium(III) nitrate hexahydrate can form complexes with anions and Lewis bases, which can influence the activity of certain enzymes and proteins . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

Europium Nitrate Hexahydrate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form complexes with biomolecules can impact the regulation of gene expression and the activity of metabolic enzymes . These effects are essential for understanding how Europium(III) nitrate hexahydrate influences cellular function.

Molecular Mechanism

The molecular mechanism of Europium Nitrate Hexahydrate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. Additionally, Europium(III) nitrate hexahydrate can cause changes in gene expression by interacting with DNA or transcription factors . These molecular interactions are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Europium Nitrate Hexahydrate can change over time. The compound is stable under certain conditions but can degrade under others. For instance, the thermal decomposition of Europium(III) nitrate hexahydrate is a complex process that involves the gradual loss of water and nitric acid, leading to the formation of intermediate oxynitrates and eventually europium oxide . These temporal changes can impact the compound’s long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Europium Nitrate Hexahydrate can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of Europium(III) nitrate hexahydrate can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

Europium Nitrate Hexahydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by forming complexes with metabolic enzymes . These interactions can affect the overall metabolic activity within cells and tissues, providing insights into the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of Europium Nitrate Hexahydrate within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . These processes are essential for understanding how Europium(III) nitrate hexahydrate is localized and accumulated within cells.

Subcellular Localization

Europium Nitrate Hexahydrate can be localized to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Europium(III) nitrate hexahydrate is crucial for elucidating its role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium nitrate hexahydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain europium nitrate hexahydrate .

Industrial Production Methods: In industrial settings, the production of europium nitrate hexahydrate involves the controlled reaction of europium(III) oxide with nitric acid, followed by crystallization and drying processes. The purity and yield of the product are optimized through careful control of reaction conditions, including temperature, concentration, and pH levels .

Analyse Des Réactions Chimiques

Types of Reactions: Europium nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Europium can exist in multiple oxidation states, primarily +2 and +3.

Complexation: Europium nitrate hexahydrate reacts with anions and other Lewis bases to form coordination complexes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize europium(II) to europium(III).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce europium(III) to europium(II).

Major Products Formed:

Oxidation and Reduction: The major products include europium(II) and europium(III) compounds.

Complexation: Various europium coordination complexes are formed, which have applications in materials science and catalysis.

Comparaison Avec Des Composés Similaires

- Europium(III) chloride (EuCl₃)

- Europium(III) acetate (Eu(CH₃COO)₃)

- Europium(III) sulfate (Eu₂(SO₄)₃)

Comparison: Europium nitrate hexahydrate is unique due to its high solubility in water and its ability to form stable coordination complexes. Compared to europium(III) chloride and europium(III) acetate, europium nitrate hexahydrate is more commonly used in the synthesis of luminescent materials and coordination polymers. Its hygroscopic nature and ease of handling make it a preferred choice in various applications .

Activité Biologique

Europium nitrate hexahydrate (Eu(NO₃)₃·6H₂O) is an inorganic compound that has garnered interest in various fields, particularly in biomedicine due to its unique properties. This article explores the biological activity of europium nitrate hexahydrate, focusing on its applications, mechanisms of action, and relevant research findings.

Europium nitrate hexahydrate is typically synthesized by dissolving europium(III) oxide in nitric acid. The resulting compound forms colorless, hygroscopic crystals that are soluble in water. The thermal properties of europium nitrate hexahydrate reveal that it undergoes a complex step-wise decomposition process upon heating, ultimately transforming into europium oxide after the loss of water and nitric acid .

Biological Applications

Recent studies have highlighted the potential biological activities of europium-containing compounds, including europium nitrate hexahydrate. The following sections detail the observed biological effects:

1. Anticancer Activity

Research has demonstrated that europium nitrate hexahydrate exhibits cytotoxic effects against various cancer cell lines. A study involving A549 lung cancer cells indicated that the compound could reduce cell viability in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and disruption of cellular homeostasis .

2. Osteogenic Properties

Europium ions have been shown to enhance osteogenic differentiation in mesenchymal stem cells. In vitro studies indicated that europium-doped biomaterials promote the secretion of osteogenesis-related proteins, suggesting potential applications in bone regeneration therapies .

3. Angiogenic Effects

The angiogenic properties of europium compounds have been explored through various assays. For instance, europium hydroxide nanoparticles were found to significantly enhance vascular germination in chick embryos, indicating their potential as angiogenic agents for tissue engineering applications .

Case Study 1: Cell Viability Assay

A study assessed the impact of europium nitrate hexahydrate on A549 lung cancer cells at varying concentrations. The results showed a significant decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent.

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This table illustrates the correlation between concentration and cell viability, emphasizing the compound's cytotoxic effects .

Case Study 2: Osteogenic Differentiation

In another study involving europium-doped calcium polyphosphate, researchers observed enhanced osteogenic differentiation in MC3T3-E1 cells. The following data summarizes the findings:

| Experimental Group | Osteogenic Marker (ALP) | Control Group |

|---|---|---|

| EuCCP (5% Eu) | Increased | Normal levels |

| Blank Control | Baseline levels | Normal levels |

The results indicate that europium doping significantly enhances osteogenic activity compared to controls .

The biological activities associated with europium nitrate hexahydrate can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Europium ions can induce oxidative stress in cells, leading to apoptosis.

- Modulation of Signaling Pathways : Europium compounds may interact with cellular signaling pathways involved in cell proliferation and differentiation.

- Biocompatibility : The low toxicity and good biocompatibility of europium make it suitable for biomedical applications.

Propriétés

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.